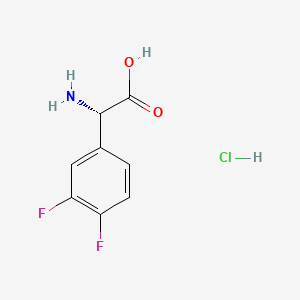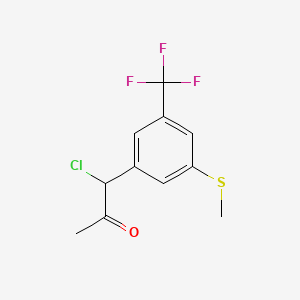
(9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorenylmethyl group attached to a phenylcarbamate moiety, which is further substituted with a methyl-oxopyrrolidinyl group. The intricate arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the carbamate linkage under mild conditions using reagents such as carbonyldiimidazole or phosgene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled temperature, and pressure conditions, as well as purification techniques such as column chromatography and recrystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various amines, alcohols, and thiols
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethyl alcohols .
Aplicaciones Científicas De Investigación
(9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate involves its interaction with molecular targets through covalent or non-covalent bonding. The fluorenylmethyl group can act as a hydrophobic anchor, facilitating the binding of the compound to specific proteins or enzymes. The carbamate linkage may undergo hydrolysis under physiological conditions, releasing the active moiety that exerts its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(9H-Fluoren-9-yl)methyl 4-aminophenylcarbamate: Similar structure but with an amino group instead of the oxopyrrolidinyl group.
(9H-Fluoren-9-yl)methyl 4-aminobenzylcarbamate: Features an aminobenzyl group instead of the oxopyrrolidinyl group.
(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate: Contains an aminopiperidine moiety.
Uniqueness
The uniqueness of (9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxopyrrolidinyl group enhances its stability and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C27H26N2O3 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[4-[(4-methyl-5-oxopyrrolidin-2-yl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C27H26N2O3/c1-17-14-20(28-26(17)30)15-18-10-12-19(13-11-18)29-27(31)32-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,17,20,25H,14-16H2,1H3,(H,28,30)(H,29,31) |
Clave InChI |
PYZPMUKWHWPOJB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NC1=O)CC2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



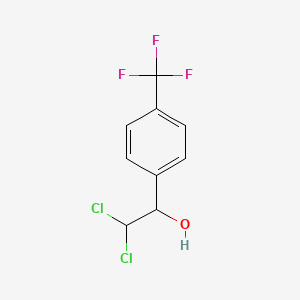
![Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate](/img/structure/B14036554.png)

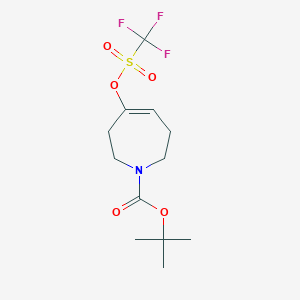
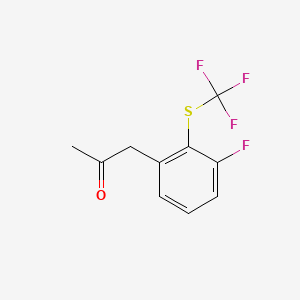
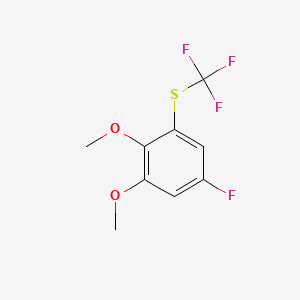
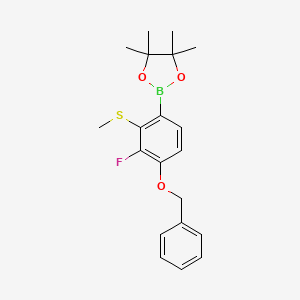
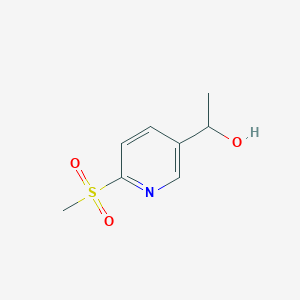
![N-[2-[2-(dimethylamino)ethyl(methyl)amino]-5-[[4-(1H-indol-3-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B14036581.png)

